3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Overview
Description
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic compound with significant potential in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with formyl and carboxylic acid functional groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications .
Biochemical Analysis
Biochemical Properties
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can lead to changes in the enzyme’s activity, thereby affecting the overall biochemical pathway . Additionally, this compound can bind to specific proteins, altering their conformation and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to altered cell signaling dynamics . Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. At low doses, this compound can have beneficial effects, such as enhancing certain metabolic pathways or improving cellular function . At high doses, it can exhibit toxic effects, including cellular damage and impaired organ function . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological effect without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing their activity and the overall metabolic flux . This compound can also affect the levels of various metabolites, thereby altering the metabolic balance within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the localization and concentration of the compound within different tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo substitution reactions at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a dicarboxylic acid, while reduction yields an alcohol derivative .
Scientific Research Applications
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can lead to the modulation of various biochemical pathways, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,3-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
- 3-ethyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid .
Uniqueness
What sets 3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid apart is the presence of both formyl and carboxylic acid groups, which confer unique reactivity and potential for diverse applications. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
3-formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-4-5-3-11-8-7(5)6(9(13)14)1-2-10-8/h1-4H,(H,10,11)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGKXTCSGDWIWKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1C(=O)O)C(=CN2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218736 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-11-9 | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Formyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501218736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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